molecular formula C23H21NO2 B2875578 (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one CAS No. 1164552-66-2

(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one

Cat. No.: B2875578
CAS No.: 1164552-66-2
M. Wt: 343.426
InChI Key: HMLQPPDYDWEYNE-XQNSMLJCSA-N
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Description

(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one is an organic compound with a complex structure that includes a benzyloxy group, an anilino group, and a phenyl group

Preparation Methods

The synthesis of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one typically involves multiple steps. One common method includes the reaction of 4-benzyloxyaniline with 3-phenyl-3-buten-2-one under specific conditions. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one undergoes various chemical reactions, including:

Scientific Research Applications

(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

(3Z)-4-{[4-(benzyloxy)phenyl]amino}-3-phenylbut-3-en-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(Z)-3-phenyl-4-(4-phenylmethoxyanilino)but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO2/c1-18(25)23(20-10-6-3-7-11-20)16-24-21-12-14-22(15-13-21)26-17-19-8-4-2-5-9-19/h2-16,24H,17H2,1H3/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLQPPDYDWEYNE-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CNC1=CC=C(C=C1)OCC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C\NC1=CC=C(C=C1)OCC2=CC=CC=C2)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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